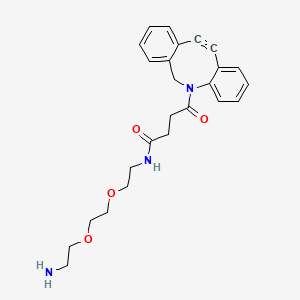

DBCO-PEG2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DBCO-PEG2-amine is a polyethylene glycol-based PROTAC linker. It is a click chemistry reagent containing a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups . This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG2-amine typically involves the conjugation of dibenzocyclooctyne with polyethylene glycol and an amine group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide or dichloromethane, and the reaction is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions

DBCO-PEG2-amine primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

Reagents: Azide-containing molecules, organic solvents (dimethyl sulfoxide, dichloromethane)

Conditions: Room temperature, ambient pressure

Major Products

The major products formed from the reaction of this compound with azide-containing molecules are triazole-linked compounds. These products are often used in the synthesis of PROTACs and other bioorthogonal conjugates .

科学的研究の応用

DBCO-PEG2-amine has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules and conjugates.

Biology: Employed in the labeling and tracking of biomolecules, as well as in the synthesis of PROTACs for targeted protein degradation

Industry: Applied in the production of advanced materials and nanotechnology.

作用機序

DBCO-PEG2-amine exerts its effects through strain-promoted alkyne-azide cycloaddition. The dibenzocyclooctyne group reacts with azide groups to form stable triazole linkages. This reaction is bioorthogonal, meaning it can occur in living systems without interfering with native biochemical processes . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade target proteins .

類似化合物との比較

Similar Compounds

- DBCO-PEG4-amine

- DBCO-PEG8-amine

- DBCO-PEG12-amine

Uniqueness

DBCO-PEG2-amine is unique due to its shorter polyethylene glycol chain, which provides a balance between hydrophilicity and molecular size. This makes it particularly suitable for applications where a smaller linker is advantageous .

生物活性

DBCO-PEG2-amine is a versatile compound widely utilized in bioconjugation and drug delivery systems, particularly in the context of antibody-drug conjugates (ADCs) and bioorthogonal chemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound contains a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain with an amine group. This structure enables the compound to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction that facilitates the conjugation of biomolecules.

| Property | Value |

|---|---|

| CAS Number | 2250216-96-5 |

| Molecular Formula | C₁₄H₁₉N₃O₄ |

| Molecular Weight | 283.32 g/mol |

| Solubility | Soluble in DMSO, DMF |

| Reactivity | High reactivity with azides |

This compound is primarily known for its ability to undergo SPAAC, which is characterized by:

- High Reactivity : The DBCO group reacts rapidly with azide-functionalized molecules under physiological conditions.

- Bioorthogonality : The reaction does not require metal catalysts, making it suitable for biological applications without interfering with cellular components.

- Stability : DBCO remains stable under various conditions, allowing for flexible experimental designs.

1. Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in ADCs, where it connects cytotoxic drugs to antibodies. This targeted delivery system enhances therapeutic efficacy while minimizing off-target effects.

Case Study:

In a study published in Bioconjugate Chemistry, researchers demonstrated the successful conjugation of this compound to monoclonal antibodies, resulting in ADCs that exhibited potent cytotoxicity against cancer cell lines while maintaining specificity for tumor antigens .

2. Protein Labeling

The compound is also utilized for labeling proteins with fluorescent dyes or other biomolecules, facilitating tracking and imaging studies.

Data Table: Protein Labeling Efficiency

| Protein | Labeling Efficiency (%) | Fluorophore Used |

|---|---|---|

| Antibody A | 85 | Alexa Fluor 647 |

| Enzyme B | 90 | FITC |

| Peptide C | 75 | Cy5 |

3. Drug Delivery Systems

This compound has been incorporated into nanoparticle formulations for controlled drug release. Its PEG component enhances solubility and biocompatibility.

Research Findings

Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:

- A publication in ACS Central Science reported on the use of DBCO-based linkers for synthesizing ADCs that target specific cancer markers, showcasing improved therapeutic indices compared to traditional chemotherapeutics .

- Another study illustrated the use of this compound in creating hydrogel matrices for sustained drug release, demonstrating its potential in regenerative medicine applications .

特性

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4/c26-13-15-31-17-18-32-16-14-27-24(29)11-12-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19,26H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEXOUGGKQHBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。